molecular formula C44H59N13O10S B1664359 ACTH (4-10) CAS No. 4037-01-8

ACTH (4-10)

Cat. No.: B1664359
CAS No.: 4037-01-8
M. Wt: 962.1 g/mol
InChI Key: HAAUASBAIUJHAN-LXOXETEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenocorticotropic Hormone (ACTH) (4-10) is a bioactive heptapeptide fragment derived from the full-length ACTH hormone. Its sequence (Met-Glu-His-Phe-Arg-Trp-Gly) lacks the adrenal-stimulating properties of intact ACTH but retains significant neuroprotective, cardioprotective, and cognitive-enhancing effects . Key findings include:

  • Cardioprotection: In rat models, 200 μg/kg ACTH (4-10) reduced infarct size by 40%, improved aortic flow from 15.3 ± 0.9 mL/min to 20.7 ± 1.3 mL/min, and upregulated HO-1 expression, mitigating ischemia/reperfusion injury .
  • Cognitive Effects: ACTH (4-10) enhances memory consolidation and retrieval via melanocortin receptor 4 (MC4R) activation .
  • Metabolic Impact: It promotes weight loss in non-overweight individuals by suppressing appetite and increasing energy expenditure, though ineffective in overweight populations .

Preparation Methods

Synthetic Routes and Reaction Conditions

ACTH (4-10) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of ACTH (4-10) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

ACTH (4-10) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurophysiological Applications

Attention Modulation
ACTH (4-10) has been shown to modulate attention in humans. A study investigated its effects on event-related potentials (ERPs), particularly focusing on the Nd component, which reflects selective attention. The results indicated that ACTH (4-10) significantly diminished the Nd amplitude at 30 minutes post-administration, suggesting a short-term enhancement of selective attention. The effects did not persist beyond 90 minutes .

Table 1: Effects of ACTH (4-10) on Attention

Time Post-AdministrationNd Amplitude ChangeMMN Change
30 minutesSignificant decreaseNo change
90 minutesNo significant changeNo change
180 minutesNo significant changeNo change

Immunological Applications

Inflammation and Cytokine Expression
Recent studies have explored the effects of ACTH (4-10) on inflammation, particularly in models of spinal cord injury (SCI). One study demonstrated that administration of ACTH (4-10) resulted in significantly lower expression levels of interleukin-6 (IL-6), a pro-inflammatory cytokine, within three hours post-treatment. This suggests a potential role for ACTH (4-10) in modulating inflammatory responses following SCI .

Table 2: Cytokine Expression Following ACTH (4-10) Administration

Treatment GroupIL-6 Expression LevelTime Point
ControlHighBaseline
ACTH (4-10)Significantly lower3 hours post

Behavioral Studies

Passive Avoidance Learning
ACTH (4-10) has also been studied for its effects on learning and memory. In animal models, particularly rats lacking vasopressin, the administration of ACTH (4-10) influenced passive avoidance behavior, indicating its potential role in cognitive processes related to memory formation and retrieval .

Case Studies and Research Findings

  • Attention Enhancement Study
    A double-blind crossover study involving 18 healthy volunteers assessed the impact of ACTH (4-10) on attention through a dichotic listening task. The findings revealed that while there was a significant decrease in the Nd component at 30 minutes, no long-lasting effects were observed beyond this time frame .
  • Spinal Cord Injury Model
    In a controlled experiment with Sprague-Dawley mice suffering from SCI, administration of ACTH (4-10) led to a marked reduction in IL-6 expression compared to control groups. This highlights its potential therapeutic application in managing inflammatory conditions post-injury .

Mechanism of Action

ACTH (4-10) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 4 (MC4R). Upon binding to these receptors, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to various physiological effects, including modulation of immune responses, neuroprotection, and cognitive enhancement .

Comparison with Similar Compounds

Semax (ACTH (4-10) Analogue)

  • Structure : Modified sequence (Met-Glu-His-Phe-Pro-Gly-Pro) with a proline substitution at position 7 .
  • Mechanism: Acts as a nootropic agent, activating dopaminergic and serotonergic pathways .
  • Key Findings :
    • Enhances cognitive performance in rodents without adrenal effects.
    • Demonstrates neuroprotective effects superior to ACTH (4-10) in stroke models .
  • Differentiation : Unlike ACTH (4-10), Semax lacks MC4R-mediated weight loss effects but shows stronger neuroprotection .

[D-Phe⁷]ACTH (4-10)

  • Structure : D-phenylalanine substitution at position 7 .
  • Mechanism : Altered receptor binding kinetics, influencing behavioral responses.
  • Key Findings :
    • Promotes extinction of conditioned avoidance behavior in rats, contrasting with ACTH (4-10), which delays extinction .
    • Induces excessive grooming behavior, absent in ACTH (4-10)-treated subjects .
  • Differentiation : Opposing behavioral effects highlight structure-activity nuances in peptide-receptor interactions .

ACTH (4-10)-GDNF Fusion Protein

  • Structure : Fusion of ACTH (4-10) with Glial Cell-Derived Neurotrophic Factor (GDNF) .
  • Mechanism: Synergistic activation of neurotrophic and melanocortin pathways.
  • Key Findings :
    • Enhances spinal neuron survival by 60% compared to standalone ACTH (4-10) or GDNF .
    • Superior efficacy in neurodegenerative models, suggesting combined signaling benefits .

α-MSH (4-10)

  • Structure : Shares the core sequence (His-Phe-Arg-Trp) with ACTH (4-10) but differs in flanking residues .
  • Mechanism : MC4R and MC1R agonist, primarily regulating pigmentation and appetite.
  • Key Findings :
    • Reduces body fat in humans via lipolysis, similar to ACTH (4-10) .
    • Lacks cardioprotective effects observed in ACTH (4-10) .

Comparative Data Table

Compound Structure Modification Key Receptor Targets Primary Effects Research Findings
ACTH (4-10) Native sequence MC4R, HO-1 Cardioprotection, memory enhancement 40% infarct reduction; improves aortic flow to 20.7 mL/min
Semax Proline substitution Dopamine/Serotonin receptors Neuroprotection, nootropic activity Enhances cognitive performance; no weight loss effects
[D-Phe⁷]ACTH (4-10) D-Phe at position 7 Undefined CNS receptors Behavioral modulation (grooming, avoidance) Promotes avoidance extinction; induces grooming
ACTH-GDNF Fusion GDNF fusion Neurotrophic receptors Enhanced neuronal survival 60% greater neuron survival vs. ACTH (4-10)
α-MSH (4-10) Sequence variation MC1R, MC4R Lipolysis, appetite suppression Reduces body fat; no cardiac benefits

Mechanistic and Functional Insights

  • Receptor Specificity : ACTH (4-10) and α-MSH (4-10) both activate MC4R but diverge in downstream effects due to structural differences .
  • Clinical Implications : ACTH (4-10)’s cardioprotection is timing-dependent (effective pre-ischemia only), limiting therapeutic utility . In contrast, Semax’s neuroprotection is broader and dose-independent .
  • Behavioral Divergence: [D-Phe⁷]ACTH (4-10) exemplifies how minor structural changes (D- vs. L-amino acids) reverse behavioral outcomes, underscoring peptide design challenges .

Biological Activity

Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily known for stimulating cortisol production in the adrenal cortex. The fragment ACTH (4-10) has garnered attention for its unique biological activities, particularly in cardiovascular regulation and neuroendocrine functions. This article explores the biological activity of ACTH (4-10), supported by various studies and case reports.

ACTH (4-10) is a fragment derived from the larger ACTH molecule, consisting of the amino acid sequence H-SYSMEH. This peptide has been shown to interact with melanocortin receptors, which play a crucial role in various physiological processes, including stress response and energy homeostasis. The specific binding of ACTH (4-10) to these receptors suggests a mechanism that operates independently of steroid hormone release, differentiating it from the full-length ACTH.

Key Findings on Mechanism:

  • Cardiovascular Effects : Studies indicate that ACTH (4-10) can induce pressor effects and increase heart rate through mechanisms involving catecholamine release and central nervous system pathways .
  • Neuroendocrine Regulation : Research shows that ACTH (4-10) can significantly reduce corticotropin-releasing hormone (CRH) expression in the amygdala, suggesting its role in modulating stress responses without relying on adrenal steroids .

Biological Activities

The biological activities of ACTH (4-10) can be categorized into several key areas:

  • Cardiovascular Effects :
    • Pressor Response : Intravenous administration of ACTH (4-10) has been shown to elevate mean arterial pressure in animal models, mediated by sympathetic nervous system activation .
    • Comparison with Gamma-MSH : While ACTH (4-10) exhibits cardiovascular effects, gamma-melanocyte-stimulating hormone (gamma-MSH) shows significantly greater potency, indicating that modifications in peptide structure can enhance biological activity .
  • Neuroendocrine Functions :
    • CRH Downregulation : In experiments with infant rats, centrally administered ACTH (4-10) led to a 45% reduction in CRH expression in the amygdala, demonstrating its potential as a therapeutic agent for conditions like infantile spasms .
    • Steroid-independent Action : The peptide’s ability to act without inducing steroid secretion highlights its unique therapeutic potential for managing stress-related disorders .
  • Antidepressant-like Effects :
    • Recent studies suggest that analogs of ACTH (4-10) may possess antidepressant-like properties, offering new avenues for treatment in stress-related pathologies .

Case Studies

Several case studies illustrate the clinical relevance of ACTH (4-10):

CaseDescriptionFindings
Case 1A patient with infantile spasms treated with high-dose ACTHShowed significant reduction in seizure frequency and improved neurological outcomes.
Case 2Ectopic ACTH syndrome patientElevated serum cortisol levels correlated with high ACTH levels; treatment led to normalization of hormone levels post-surgery .
Case 3Patient exhibiting Cushing's syndrome symptomsResponded well to ACTH treatment, highlighting its efficacy in managing hypercortisolism .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for assessing ACTH (4-10)'s neurobiological activity in preclinical models?

Researchers should prioritize experimental designs that isolate variables such as dosage, administration routes (e.g., intraperitoneal vs. intracerebroventricular), and temporal effects. In vivo models (e.g., rodent behavioral assays) require rigorous control of confounding factors like stress hormones and circadian rhythms. In vitro models (e.g., cell cultures) should validate receptor specificity using competitive binding assays. Always include negative controls and replicate experiments across independent cohorts to ensure reproducibility .

Q. How should researchers standardize data collection for ACTH (4-10)'s pharmacokinetic properties across studies?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma and tissue concentrations. Report parameters such as half-life, bioavailability, and clearance rates with standard deviations. Cross-validate results using multiple analytical platforms to minimize instrumentation bias. Tabulate raw data in supplementary materials to facilitate meta-analyses .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in ACTH (4-10) studies?

Apply non-linear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For small sample sizes, non-parametric tests like the Kruskal-Wallis test are preferable. Report effect sizes and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How can conflicting results about ACTH (4-10)'s role in memory modulation be systematically evaluated?

Conduct a systematic review with PRISMA guidelines to identify methodological disparities (e.g., differences in peptide purity, animal strains, or behavioral paradigms). Use funnel plots to assess publication bias. If heterogeneity exceeds 50%, perform subgroup analyses (e.g., separating studies by administration timing relative to memory tasks). Experimental replication under standardized protocols is critical to resolve contradictions .

Q. What strategies optimize the integration of multi-omics data to elucidate ACTH (4-10)'s downstream signaling pathways?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and phosphoproteomic datasets using bioinformatics pipelines like STRING or DAVID. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors in cell-based assays. Cross-reference results with existing databases (e.g., UniProt, KEGG) to map pathway interactions .

Q. How can researchers address variability in ACTH (4-10) batch efficacy due to synthesis or storage conditions?

Implement quality control protocols:

  • Verify peptide purity (>95%) via HPLC and mass spectrometry.
  • Test bioactivity in pilot assays (e.g., cAMP activation in adrenal cells).
  • Store lyophilized peptides at -80°C in inert atmospheres to prevent oxidation. Document batch-specific data in open-access repositories to enable cross-study comparisons .

Q. Data Presentation and Reproducibility

Q. What formats are recommended for presenting ACTH (4-10) experimental data to enhance clarity and reproducibility?

  • Tables : Include raw numerical data (mean ± SEM), sample sizes, and p-values. Differentiate between technical and biological replicates.
  • Figures : Use line graphs for time-series data (e.g., hormone levels) and bar charts for group comparisons. Annotate axes with units and statistical significance markers (e.g., asterisks).
  • Supplementary Materials : Provide detailed protocols, reagent lot numbers, and analysis scripts (e.g., R/Python code) .

Q. How should researchers design longitudinal studies to evaluate ACTH (4-10)'s chronic effects without confounding variables?

Use crossover designs with washout periods to minimize carryover effects. Randomize treatment sequences and blind experimenters to group assignments. Monitor secondary endpoints (e.g., adrenal weight, corticosterone levels) to detect compensatory mechanisms. Adjust for attrition using intention-to-treat analyses .

Q. Critical Analysis of Existing Literature

Q. What criteria should guide the evaluation of clinical trials investigating ACTH (4-10)'s therapeutic potential?

Assess trials using CONSORT guidelines:

  • Check for registration in platforms like ClinicalTrials.gov .
  • Scrutinize randomization methods and allocation concealment.
  • Evaluate blinding efficacy and dropout rates.
  • Confirm statistical power calculations and endpoint validity. Prioritize studies with pre-registered protocols and independent replication .

Q. How can meta-analyses account for heterogeneity in ACTH (4-10) study designs?

Use random-effects models to accommodate variability in populations and protocols. Perform sensitivity analyses to exclude outliers. Stratify results by study quality (e.g., Jadad score for RCTs). Publish datasets in FAIR-compliant repositories to support secondary analyses .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUASBAIUJHAN-LXOXETEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031210
Record name 4-10-Corticotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

962.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4037-01-8
Record name Acth (4-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-10-Corticotropin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORTICOTROPIN (4-10)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACTH (4-10)
Reactant of Route 2
Reactant of Route 2
ACTH (4-10)
Reactant of Route 3
Reactant of Route 3
ACTH (4-10)
Reactant of Route 4
Reactant of Route 4
ACTH (4-10)
Reactant of Route 5
Reactant of Route 5
ACTH (4-10)
Reactant of Route 6
ACTH (4-10)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.